tert-butyl 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate
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Description
Tert-butyl 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate is a useful research compound. Its molecular formula is C21H19ClO5 and its molecular weight is 386.83. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation .
Mode of Action
The presence of the tert-butoxycarbonyl group suggests that it may undergo certain chemical transformations . This group has been used in synthetic organic chemistry for the direct introduction into a variety of organic compounds . The interaction of this compound with its targets could result in changes at the molecular level, potentially altering the function or activity of the target.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to be involved in a wide range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The compound could potentially affect similar pathways, leading to downstream effects on cellular functions and processes.
Result of Action
Indole derivatives, which share structural similarities with this compound, have been found to exhibit a wide range of biological activities . These activities suggest that the compound could potentially have similar effects at the molecular and cellular levels.
Properties
IUPAC Name |
tert-butyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO5/c1-21(2,3)27-19(23)12-25-15-8-9-16-18(10-15)26-11-17(20(16)24)13-4-6-14(22)7-5-13/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETNCDAROAPTAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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